molecular formula C12H17FN2 B2357239 1-(4-Fluorobenzyl)piperidin-4-amine CAS No. 92539-14-5

1-(4-Fluorobenzyl)piperidin-4-amine

Cat. No.: B2357239
CAS No.: 92539-14-5
M. Wt: 208.28
InChI Key: KRIHULMCWJRKQE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)piperidin-4-amine is an organic compound with the molecular formula C12H17FN2 It is a derivative of piperidine, where the piperidine ring is substituted with a 4-fluorobenzyl group at the nitrogen atom and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

1-(4-Fluorobenzyl)piperidin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

1-(4-Fluorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    1-(4-Bromobenzyl)piperidin-4-amine:

    1-(4-Methylbenzyl)piperidin-4-amine: The presence of a methyl group instead of a halogen atom affects its chemical behavior and interactions.

The uniqueness of this compound lies in its fluorine substitution, which imparts distinct electronic properties and enhances its potential for specific applications in medicinal chemistry and drug design .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIHULMCWJRKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92539-14-5
Record name 1-[(4-fluorophenyl)methyl]piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(p-fluorobenzyl)-4-phthalimidopiperidine (3.0 g, 8.9 mmol) in ethanol (30 ml) was added hydrazine monohydrate (0.7 ml) and the mixture was heated under reflux for 3 hours. After allowed to cool, to the reaction mixture was added 5N hydrochloric acid (50 ml) and insolubles were filtered off. Then, the filtrate was washed with chloroform (30 ml×3). The aqueous layer was neutralized with potassium carbonate and then extracted with chloroform (50 ml×4). After drying over anhydrous magnesium sulfate, the solvent was distilled off to give 1.7 g of the title compound. Yield=94%.
Name
1-(p-fluorobenzyl)-4-phthalimidopiperidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

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